Quaternium-52

描述

Contextualization within the Class of Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds are a broad and diverse class of substances with a wide array of applications, primarily serving as antimicrobials, surfactants, preservatives, antistatic agents, and softeners. nih.gov They are prevalent in cleaning products, hand sanitizers, and personal care items. nih.gov The general structure of a QAC consists of a central nitrogen atom with a permanent positive charge, connected to various alkyl and aromatic substituents. nih.gov The nature and length of these attached groups significantly influence the compound's function, performance, and properties. nih.gov

Quaternium-52 is specifically classified as a polymeric quaternary ammonium compound, often referred to as a "polyquaternium." cosmileeurope.euincibeauty.com This designation highlights the presence of multiple quaternary ammonium centers within a larger polymer structure. taylorandfrancis.comwikipedia.org

Structural Characteristics of Polymeric Quaternary Ammonium Salts

Polymeric quaternary ammonium compounds (polyQACs) are macromolecules that feature repeating units containing quaternary ammonium groups. nih.gov This polymeric nature distinguishes them from their smaller, monomeric counterparts. nih.gov The general structure of a polyquaternium involves a long carbon chain with numerous positively charged nitrogen groups. ulprospector.comrxweb-prd.com This structure allows them to be attracted to and bond with negatively charged surfaces. ulprospector.comrxweb-prd.com

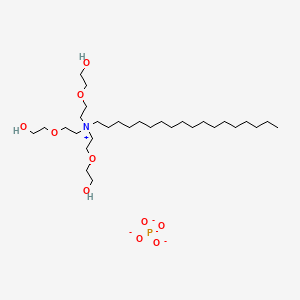

In the case of this compound, its chemical structure is notably complex. ontosight.ai It is described as a quaternary ammonium salt where a positively charged nitrogen atom is substituted by three (ω-hydroxy)poly(oxyethane-1,2-diyl) groups and one stearyl group, with phosphate (B84403) as the counterion. chemicalbook.comebi.ac.uk This intricate arrangement of hydrophobic (stearyl group) and hydrophilic (polyoxyethylene chains) components gives this compound its surfactant properties, enabling it to reduce surface tension and act as an effective emulsifier between oil and water. cosmileeurope.euontosight.ai

Table 1: Structural and Identifying Information for this compound

| Identifier | Value |

| INCI Name | This compound incibeauty.com |

| CAS Number | 58069-11-7 chemicalbook.com |

| Chemical Formula | (C2H4O)n(C2H4O)n(C2H4O)nC24H52NO3.H2O4P nih.gov |

| Synonyms | poly(oxy-1,2-ethanediyl), alpha,alpha',alpha''-((octadecylnitrilio)tri-2,1-ethanediyl)tris(omega-hydroxy-, phosphate (1:1) (salt); Dehyquart SP; stearyl-tris(polyethoxy)ammonium phosphate ontosight.ainih.gov |

Historical Trajectories and Academic Research Significance of Polyquaterniums

The development of quaternary ammonium compounds dates back several decades, with benzalkonium chloride being one of the first to be approved by the U.S. Environmental Protection Agency in 1947. frontiersin.org The subsequent development of polyquaterniums represented a significant advancement, offering enhanced performance characteristics in various applications. ulprospector.comrxweb-prd.com The International Nomenclature for Cosmetic Ingredients (INCI) has registered at least 40 different polymers under the "polyquaternium" designation, with numbers assigned sequentially as they are registered, rather than based on their chemical structure. wikipedia.orgatamanchemicals.com

Academic and industrial research into polyquaterniums has been driven by their versatile properties. nih.gov These polymers are particularly valued in the personal care industry for their conditioning effects on hair and skin. ulprospector.comupichem.com Their positive charges neutralize the negative charges found on the surface of hair proteins, helping hair to lie flat and reducing static electricity. wikipedia.orgatamanchemicals.com This ionic bonding also allows them to adhere to hair and skin, providing a lasting conditioning effect. wikipedia.orgulprospector.com

Research has also explored the antimicrobial properties of polyQACs. nih.gov Their mechanism of action generally involves the destabilization of microbial cell membranes, leading to cell death. taylorandfrancis.comresearchgate.net This has led to their investigation for use in applications ranging from medical implants to surface sanitizers. nih.gov Furthermore, the ability to chemically modify natural polymers like cellulose (B213188) or guar (B607891) by adding quaternary ammonium side chains has opened up avenues for creating new polyquaterniums with tailored properties. ulprospector.comrxweb-prd.com The ongoing research in this field continues to explore the synthesis of more complex and effective polymeric structures for a variety of applications. ulprospector.comresearchgate.net

Structure

2D Structure

属性

CAS 编号 |

58069-11-7 |

|---|---|

分子式 |

C30H64NO10P-2 |

分子量 |

629.8 g/mol |

IUPAC 名称 |

tris[2-(2-hydroxyethoxy)ethyl]-octadecylazanium;phosphate |

InChI |

InChI=1S/C30H64NO6.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31(19-25-35-28-22-32,20-26-36-29-23-33)21-27-37-30-24-34;1-5(2,3)4/h32-34H,2-30H2,1H3;(H3,1,2,3,4)/q+1;/p-3 |

InChI 键 |

GUIWIPNQQLZJIE-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCOCCO)(CCOCCO)CCOCCO.[O-]P(=O)([O-])[O-] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCOCCO)(CCOCCO)CCOCCO.[O-]P(=O)([O-])[O-] |

其他CAS编号 |

58069-11-7 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

产品来源 |

United States |

Chemical Reactivity and Stability of Quaternium 52 Structures

Investigation of Degradation Pathways for Quaternary Ammonium (B1175870) Moieties

The degradation of the quaternary ammonium moiety, the core functional part of Quaternium-52, can proceed through several chemical and biological pathways. The specific route is often dependent on the compound's structure and its environment.

N-Dealkylation : A primary degradation pathway for QACs is believed to occur via n-dealkylation at the carbon-nitrogen (C-N) bond. ca.gov This process involves the removal of one of the alkyl groups attached to the nitrogen atom. The rate of degradation has been observed to be inversely proportional to the length of the QAC's alkyl chain. ca.gov

Biodegradation : Microbial activity is a significant factor in the environmental fate of QACs. nih.gov Biodegradation can be initiated by oxidative enzymes produced by microorganisms like white-rot fungi. researchgate.net However, the effectiveness of biodegradation can be limited by the compound's structure; sorption to solids like sludge can be a much faster process, particularly for QACs with longer alkyl chains. nih.gov While initial biodegradation intermediates like mono-, di-, and trialkylamines are not typically persistent, some polymeric QACs may exhibit resistance to microbial degradation. ca.govgriffith.edu.au

Chemical Rearrangements : Under certain conditions, such as elevated temperatures, specific types of QACs can undergo molecular rearrangements. bcp-instruments.com For instance, benzyl-substituted QACs may undergo the Sommelet-Hauser rearrangement, while trialkyl QACs might follow the Stevens rearrangement. bcp-instruments.com

Oxidative Degradation : Another potential pathway involves the oxidation of the alkyl chain, for example, at the omega (ω) position, to form a carboxylic acid. bcp-instruments.com The hydrocarbon chains can also be metabolized through pathways similar to those for fatty acids, such as ω-oxidation followed by β-degradation. europa.eu

Nitrosamine Formation : A notable reaction for this compound is its potential to act as a nitrosating agent, which can lead to the release of nitrosamines. nih.govtoxno.com.au

Table 1: Summary of Investigated Degradation Pathways for Quaternary Ammonium Moieties

| Degradation Pathway | Description | Influencing Factors | Relevant Compounds |

| N-Dealkylation | Cleavage of the C-N bond, removing an alkyl group from the quaternary nitrogen. ca.gov | Alkyl chain length (inversely proportional to degradation rate). ca.gov | General QACs. ca.gov |

| Biodegradation | Microbial breakdown of the compound. nih.gov | Sorption to solids, alkyl chain length, specific microbial populations. ca.govnih.gov | General QACs, Polymeric QACs. ca.govgriffith.edu.au |

| Chemical Rearrangement | Molecular restructuring, such as the Sommelet-Hauser or Stevens rearrangements. bcp-instruments.com | Elevated temperature, specific QAC structure (e.g., benzyl (B1604629) or trialkyl groups). bcp-instruments.com | Benzyl quats, Trialkyl quats. bcp-instruments.com |

| Oxidative Degradation | Oxidation of the alkyl chain, potentially forming carboxylic acids (ω-oxidation). bcp-instruments.comeuropa.eu | Presence of oxidizing agents, metabolic processes. bcp-instruments.comeuropa.eu | General QACs. bcp-instruments.com |

| Nitrosamine Formation | Acts as a nitrosating agent to release nitrosamines. nih.govtoxno.com.au | Presence of nitrite (B80452) or other nitrosating agents. | This compound. nih.govtoxno.com.au |

Influence of Chemical Environment on Stability and Longevity

The stability and, consequently, the functional lifespan of this compound are highly dependent on the chemical environment of the formulation. Key factors include pH, temperature, and the presence of other chemical species.

Effect of pH : The pH of a solution is a critical determinant of the hydrolytic stability of QACs. For example, Polyquaternium-10, a related cationic polymer, is reported to be stable within a pH range of 4 to 8, undergoing slow hydrolytic cleavage outside this range. cir-safety.org Generally, the degree of hydrolysis for quaternary ammonium salt polymers increases with a higher solution pH. mdpi.com Formulations such as shampoos containing silicone quaternary microemulsions are found to be stable within a pH range of approximately 6.6 to 7.2. japsonline.com

Effect of Temperature : Elevated temperatures typically accelerate degradation processes. psu.edunih.gov Studies on various QACs and related polymers consistently show that the rate of degradation, whether hydrolytic or thermal, increases with temperature. nih.govresearchgate.net For instance, the preservative efficacy in a shampoo formulation was observed to decrease more rapidly at 38°C and 49°C compared to lower temperatures. psu.edu

Presence of Electrolytes : The interaction of polymeric QACs with surfaces can be influenced by electrolytes. In the case of Polyquaternium-10, its adsorption onto keratinous surfaces was found to be reduced by the addition of salts containing aluminum, iron, calcium, or sodium. cir-safety.org

Influence of Water : The presence of water molecules is critical for maintaining the stability of quaternary ammonium cations. acs.org In environments with low water content, the degradation of QA cations by hydroxide (B78521) ions (OH⁻) can occur more rapidly, even at room temperature. acs.org This is highly relevant for concentrated products or applications where water activity is low.

Other Chemical Additives : The stability of polymeric QACs can be enhanced by other ingredients in a formulation. Propylene glycol and ethyl alcohol, for instance, have been shown to improve the stability of Polyquaternium-10. cir-safety.org

Table 2: Influence of Chemical Environment on the Stability of Quaternary Ammonium Compounds

| Environmental Factor | Observation | Impact on Stability | Example Compound(s) |

| pH | Stable in the range of 4-8; hydrolysis increases outside this range, particularly at higher pH. cir-safety.orgmdpi.com | Decreased stability at very low or high pH. | Polyquaternium-10, QAC polymers. cir-safety.orgmdpi.com |

| Temperature | Degradation rate increases with increasing temperature. psu.edunih.gov | Decreased stability at elevated temperatures. | Various QACs, Thermoplastic Polyurethanes. psu.edunih.gov |

| Electrolytes | Can reduce the sorption of the polymer to surfaces. cir-safety.org | Can alter surface interactions and availability. | Polyquaternium-10. cir-safety.org |

| Water Content | Reduced water content accelerates degradation by OH⁻ ions. acs.org | Decreased stability in low-water, high-pH environments. | Trimethylbenzyl ammonium (TMBA). acs.org |

| Solvents | Presence of certain glycols or alcohols can enhance stability. cir-safety.org | Increased stability. | Polyquaternium-10. cir-safety.org |

Mechanistic Studies of Hydrolytic and Thermal Degradation

Understanding the mechanisms of degradation is key to predicting and improving the stability of this compound. Hydrolytic and thermal pathways are the most common non-biological routes of degradation.

Hydrolytic Degradation Mechanisms : Hydrolysis is a primary degradation mechanism for many polymers, especially in aqueous formulations. nih.gov For QAC polymers, the rate of hydrolysis is significantly influenced by pH and temperature. mdpi.com Studies on thermoplastic polyurethanes have modeled the reduction in molecular weight due to hydrolysis using second-order kinetics, with the rate increasing at higher temperatures. nih.gov The degradation process often involves the cleavage of ester or ether linkages within the polymer backbone or side chains, a mechanism that could be relevant to the poly(oxy-1,2-ethanediyl) chains in this compound's structure. nih.govnih.gov

Thermal Degradation Mechanisms : Thermal stress can cause the decomposition of QACs. Research on the thermal degradation of hair showed that pretreatment with Quaternium-70, a cationic surfactant, could reduce the decomposition of tryptophan in hair by 10-20% when exposed to temperatures of 132°C and 152°C, suggesting the QAC provides a protective thermal-insulating effect. researchgate.net For some polymers, significant thermal degradation, distinct from hydrolysis, has been observed at elevated temperatures (e.g., 80°C) in an inert atmosphere, indicating chain scission can occur without the involvement of water. nih.gov

Table 3: Research Findings on Degradation Mechanisms

| Degradation Type | Key Findings | Investigated System |

| Hydrolytic | The rate of molecular weight reduction follows second-order kinetics and is temperature-dependent. nih.gov | Thermoplastic Polyurethanes. nih.gov |

| Hydrolytic | The degree of hydrolysis increases with increasing pH, temperature, and time. mdpi.com | Quaternary Ammonium Salt Polymers. mdpi.com |

| Thermal | Cationic surfactants can reduce the thermal decomposition of substrates like hair keratin. researchgate.net | Quaternium-70 on hair. researchgate.net |

| Thermal | Significant molecular weight reduction can occur at elevated temperatures even in a dry, inert atmosphere. nih.gov | Bionate-55D and ElastEon-2A (polyurethanes). nih.gov |

Strategies for Enhancing the Chemical Robustness of Polymeric Quaternium Salts

To improve the stability of polymeric QACs like this compound, several formulation and chemical modification strategies can be employed. These strategies aim to protect the vulnerable quaternary ammonium moiety and the polymer backbone from degradation.

Crosslinking and Blending : Creating a crosslinked network can protect the primary polymer. A patented clay stabilizer utilizes a QAC polymer blended with functionalized polyvinyl alcohol; the two components form a hydrogen-bonded crosslinked network that coats and shields the clay, enhancing its stability. google.com

Use of Stabilizing Agents : Specific chemical stabilizers can be added to formulations to prevent degradation during storage and transport at elevated temperatures. For blends of amines and imidazolinium quaternary compounds, the addition of a bisulfite agent has been shown to provide excellent color and chemical stability. google.com

Monomer Selection : The choice of monomer used to create the polymer is critical. Research shows that polymers made from certain monomers, such as DMDAAC (diallyldimethylammonium chloride) and APTAC ([3-(acrylamidopropyl)trimethylammonium] chloride), exhibit significantly better hydrolytic stability than those made from others, like DAC (dialkylaminoethyl acrylate). mdpi.com The stability of the functional groups on the monomer units is a key factor.

Covalent Bonding to Polymer Backbones : Attaching QAC moieties covalently to a stable polymer backbone is an effective strategy. This approach can enhance long-term antimicrobial or conditioning power and reduce the potential for the loss of low-molecular-weight QACs from the polymer matrix. researchgate.net

Computational and Theoretical Investigations of Quaternium 52

Quantum Chemical Approaches to Electronic Structure and Bonding

Research Findings: Studies on various QACs use DFT methods, such as B3LYP with a 6-31G(d) basis set, to optimize molecular geometries and calculate a range of quantum chemical descriptors. appliedmineralogy.com These descriptors help in correlating the molecular structure with observed properties. For instance, calculations on simpler QACs have shown that the positive charge is not solely localized on the nitrogen atom but is distributed over the adjacent atoms, influencing its interaction with negative surfaces and counter-ions.

Key electronic properties investigated for QACs include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap can suggest higher reactivity. mdpi.com

Electrostatic Potential (ESP): ESP maps reveal the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. For QACs, the ESP is critical for understanding the primary mechanism of electrostatic attraction to negatively charged surfaces. mdpi.com

Mulliken Population Analysis: This analysis provides information on the partial atomic charges and bond populations, offering insights into charge transfer during adsorption processes. Studies on QACs adsorbing on quartz surfaces show that electrostatic attraction is the dominant force, with charge transfer occurring between the molecule and the surface. researchgate.netbibliotekanauki.pl

Adsorption Energy: DFT can be used to calculate the energy released when a molecule adsorbs onto a surface. For QACs on mineral surfaces like quartz, calculations show that the adsorption energy generally increases with the length of the alkyl chain, indicating stronger van der Waals interactions. researchgate.netbibliotekanauki.pl

For Quaternium-52, these methods would be invaluable for understanding the bonding within the cationic head, the influence of the long octadecyl chain, and the electronic nature of the polyoxyethylene chains and their interaction with the phosphate (B84403) counter-ion.

Table 1: Typical Quantum Chemical Parameters and Their Significance for this compound

| Parameter | Computational Method | Significance for this compound |

|---|---|---|

| Total Energy | DFT, PM3, ab initio | Indicates the thermodynamic stability of different molecular conformations. mdpi.comosti.gov |

| HOMO-LUMO Gap | DFT, PM3 | Relates to chemical reactivity and the energy required for electronic excitation. mdpi.com |

| Electrostatic Potential (ESP) Map | DFT | Visualizes charge distribution, highlighting the positively charged nitrogen core and its role in electrostatic interactions. mdpi.comrsc.org |

| Mulliken Atomic Charges | DFT | Quantifies charge distribution among atoms, crucial for understanding charge transfer upon surface adsorption. researchgate.netbibliotekanauki.pl |

| Adsorption Energy | DFT | Predicts the strength of interaction with various material surfaces, influenced by both electrostatic and van der Waals forces. researchgate.netbibliotekanauki.pl |

Molecular Dynamics Simulations of Polymer Conformation and Interfacial Behavior

Molecular dynamics (MD) simulations are indispensable for studying the dynamic behavior of large polymeric molecules like this compound, which is too complex for quantum methods alone. MD simulations model the movement of atoms over time, providing insights into polymer conformation in solution and at interfaces. aip.orgmdpi.comrsc.orgmdpi.com

When studying interfacial behavior, MD simulations reveal how the different parts of an amphiphilic molecule like this compound orient themselves. Simulations of cationic polymers adsorbing onto model membranes or surfaces demonstrate that the positively charged groups anchor the polymer to the negatively charged surface. nih.govacs.org The hydrophobic alkyl chains (like the octadecyl group in this compound) can either lie flat on the surface or extend into the surrounding medium, depending on the environment.

Key findings from MD simulations applicable to this compound include:

Conformational Dynamics: In solution, the polyoxyethylene chains will be in a constant state of flux, adopting various coiled and extended conformations. The long octadecyl tail will exhibit hydrophobic collapse to minimize contact with water.

Interfacial Adsorption: At a negatively charged interface (e.g., hair, skin, or a mineral surface), the cationic nitrogen headgroup will electrostatically bind to the surface. nih.govacs.org

Water Structuring: The polymer's presence alters the structure of nearby water molecules. The hydrophilic PEO chains will form hydrogen bonds with water, while the hydrophobic octadecyl chain will repel water. mdpi.com

Counter-ion Distribution: MD simulations can track the location of counter-ions (like phosphate in this case), showing their distribution near the cationic polymer backbone. nih.gov

Table 2: Parameters from Molecular Dynamics Simulations for Characterizing Polymer Behavior

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer chain. nih.govnih.gov | Indicates how coiled or extended the this compound molecule is in solution or on a surface. |

| End-to-End Distance | The distance between the two ends of a polymer chain. | Characterizes the overall shape and extension of the polyoxyethylene arms. |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom or molecule at a certain distance from a reference atom. mdpi.com | Reveals the structure of water around the polymer and the proximity of counter-ions to the cationic head. |

| Mean-Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient, indicating the mobility of the polymer in a medium. mdpi.com |

| Order Parameters | Quantify the orientational order of molecular segments (e.g., bond vectors). | Describes the alignment of the octadecyl chain or polymer backbone relative to an interface. |

Adsorption Modeling on Non-Biological Material Surfaces

The performance of this compound in many applications depends on its ability to adsorb onto surfaces. Computational modeling is used to understand the mechanisms and thermodynamics of this adsorption on various non-biological materials, such as minerals (silica, clays) or metals. mdpi.comdtic.milrsc.orgnih.gov

Research Findings: Modeling studies of QAC adsorption on negatively charged mineral surfaces like quartz and kaolinite (B1170537) are highly relevant. bibliotekanauki.plmdpi.com These studies combine experimental data with theoretical models.

Isotherm Models: Experimental adsorption data are often fitted to isotherm models like the Langmuir or Freundlich models to quantify adsorption capacity and affinity. researchgate.netresearchgate.net The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.

Molecular and DFT Modeling: MD and DFT simulations provide a molecular-level picture of the adsorption process. For QACs on silica (B1680970) (quartz), DFT calculations confirm that the primary driving force is strong electrostatic attraction between the cationic headgroup and the negatively charged surface. bibliotekanauki.pl The length of the alkyl chain also plays a role; longer chains lead to stronger van der Waals interactions and higher adsorption energies. researchgate.net MD simulations of QACs on clay minerals like montmorillonite (B579905) show that the cations enter the interlayer space, with their orientation depending on the chain length and charge density. rsc.org

For this compound, its cationic nature ensures strong electrostatic adsorption onto negatively charged surfaces. The long octadecyl chain would contribute significantly through van der Waals forces, while the hydrophilic polyoxyethylene chains would likely extend into the aqueous phase, influencing the surface's wetting properties.

Table 3: Common Adsorption Models for Cationic Surfactants

| Adsorption Model | Description | Applicability to this compound |

|---|---|---|

| Langmuir Isotherm | Describes monolayer adsorption to homogeneous surfaces with a maximum adsorption capacity. researchgate.netresearchgate.net | Could model initial adsorption onto a uniform non-biological surface. |

| Freundlich Isotherm | Empirically describes reversible, non-ideal, and multilayer adsorption onto heterogeneous surfaces. researchgate.netresearchgate.net | May better describe adsorption onto more complex, non-uniform industrial surfaces. |

| Density Functional Theory (DFT) | Calculates adsorption energies and geometries from first principles. researchgate.netbibliotekanauki.placs.org | Provides fundamental insight into the specific bonding interactions (electrostatic, vdW) between this compound and a surface. |

| Molecular Dynamics (MD) | Simulates the dynamic process of adsorption, showing the final orientation and conformation of the adsorbed molecule. rsc.org | Elucidates how the polymeric chains and alkyl tail of this compound arrange at the interface over time. |

Predictive Modeling of Environmental Transport and Transformation Processes

Understanding the environmental fate of chemicals like this compound is crucial. Predictive models are used to estimate how a chemical will partition between different environmental compartments (air, water, soil, sediment) and how it might be transformed. researchgate.netgriffith.edu.aumdpi.com

Research Findings: Fugacity-based models are commonly used for assessing the environmental distribution of chemicals. unipd.itnih.gov Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. A chemical will move from a compartment of high fugacity to one of low fugacity until equilibrium is approached.

For polymeric QACs, key findings from environmental fate modeling are:

Low Volatility: Due to their salt-like nature and high molecular weight, compounds like this compound have negligible vapor pressure and are not expected to partition significantly into the air.

High Sorption Tendency: The permanent positive charge on the nitrogen atom leads to strong sorption to negatively charged particles in the environment, such as sediments, soils, and sewage sludge. researchgate.netgriffith.edu.au Models predict that a significant fraction of polymeric QACs released into wastewater will be removed from the water column by partitioning to biosolids in wastewater treatment plants (WWTPs). researchgate.net

Persistence: While some QACs can biodegrade, sorption to solids can reduce their bioavailability and slow down degradation rates, leading to longer environmental half-lives. mdpi.com Predictive models like BIOWIN, which is part of the EPI Suite™, can estimate the probability of biodegradation based on molecular structure. mdpi.com

Predicted Environmental Concentration (PEC): Fate models combine release estimates with partitioning and degradation data to predict the concentration of the chemical in various environmental compartments (e.g., river water, soil). griffith.edu.au For polymeric QACs, modeling suggests that while WWTPs can remove a portion via sludge sorption, some amount will still be discharged into aquatic environments. researchgate.netgriffith.edu.au

Table 4: Key Parameters in Environmental Fate Modeling for this compound

| Parameter | Description | Expected Value/Behavior for this compound |

|---|---|---|

| Water Solubility | The maximum amount of a chemical that can dissolve in water. mdpi.com | Moderate to high, due to the polyoxyethylene chains and ionic nature. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Extremely low; non-volatile. researchgate.net |

| Octanol-Water Partition Coefficient (Log Kow) | A measure of a chemical's hydrophobicity. mdpi.com | Difficult to measure for surfactants. The octadecyl chain imparts high hydrophobicity, but the ionic head and PEO chains impart hydrophilicity. |

| Soil/Sediment Adsorption Coefficient (Koc) | Describes the partitioning of a chemical between soil/sediment organic carbon and water. | High, driven by strong electrostatic attraction to negatively charged soil and sediment particles. researchgate.netgriffith.edu.au |

| Biodegradation Half-Life | The time it takes for half of the amount of a chemical to be broken down by microorganisms. mdpi.com | Variable. Potentially slow in the environment due to reduced bioavailability upon sorption to solids. |

Advanced Analytical Techniques for Quaternium 52 Characterization

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are fundamental for confirming the molecular structure of Quaternium-52, identifying its functional groups, and verifying its successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be used to confirm the presence of the octadecyl chain, the ethoxy units, and the quaternary ammonium (B1175870) head group. While specific spectral data for this compound is not publicly available, expected chemical shifts can be inferred from similar structures. For instance, the characteristic peak of the methyl protons on a quaternary amine is typically observed around 3.32 ppm in ¹H NMR. rsc.org However, in a polyethoxylated structure like this compound, this region may overlap with the signals from the -CH₂- protons of the PEO chains, potentially complicating direct quantification. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound like this compound would be expected to show characteristic absorption bands for its key structural components. rsc.orgresearchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl end groups) | 3500-3200 (broad) | Stretching |

| C-H (alkyl and ethoxy chains) | 3000-2850 | Stretching |

| C-O-C (ether linkages in PEO chains) | 1150-1085 | Stretching |

| C-N (quaternary ammonium group) | 1200-1100 | Stretching |

| P-O (phosphate counter-ion) | 1100-950 | Stretching |

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for determining the molecular weight distribution of polymeric species. For a polymeric compound like this compound, ESI-MS would produce a series of multiply charged ions corresponding to the distribution of PEO chain lengths, allowing for the determination of the average molecular weight and the degree of ethoxylation.

Chromatographic and Separation Techniques for Polymer Analysis (e.g., GPC, HPLC)

Chromatographic methods are essential for separating the components of the polymer mixture based on size or chemical properties, providing crucial information on molecular weight distribution and purity.

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. mdpi.comlcms.cz The method separates molecules based on their hydrodynamic volume in solution. lcms.cz For a cationic polymer like this compound, specialized aqueous GPC columns (e.g., PL aquagel-OH) are used. lcms.cz The system is calibrated with polymer standards of known molecular weight, such as pullulan polysaccharides, to generate a calibration curve from which the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample can be determined. mdpi.comlcms.cz

High-Performance Liquid Chromatography (HPLC) is used to separate the oligomers of polyethoxylated surfactants based on the length of their ethoxy chains. americanlaboratory.com Normal-phase HPLC, using a polar stationary phase (like silica) and a less polar mobile phase, is effective for this purpose. tandfonline.com The separation mechanism relies on the interaction of the hydroxyl end-groups and the ether oxygens of the PEO chains with the stationary phase. tandfonline.com Oligomers with fewer ethoxy units are retained longer. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector if the molecule contains a chromophore. americanlaboratory.comchromatographyonline.com

| Technique | Principle of Separation | Information Obtained | Typical Application for this compound |

|---|---|---|---|

| GPC/SEC | Hydrodynamic Volume / Size | Mw, Mn, Polydispersity Index (PDI) | Determine overall molecular weight distribution |

| HPLC (Normal Phase) | Polarity / Adsorption | Oligomer distribution (degree of ethoxylation) | Separate species with different PEO chain lengths |

Electrochemical Methods for Concentration and Charge Density Determination

As a cationic polyelectrolyte, the charge density of this compound is a critical parameter influencing its performance. Electrochemical methods provide a direct measure of this property.

Polyelectrolyte Titration , also known as colloidal titration, is a standard method for determining the charge density of cationic polymers. koreascience.krunimi.itncsu.edu The technique involves titrating the cationic polymer solution (this compound) with a standard anionic polyelectrolyte of known charge density, such as potassium polyvinyl sulfate (B86663) (KPVS). koreascience.krkemesta.fi The titration is based on the 1:1 stoichiometric reaction between the opposite charges. kemesta.fi The endpoint, where all cationic charges have been neutralized, can be detected in several ways:

Visual/Spectrophotometric Detection: A colorimetric indicator like o-toluidine (B26562) blue (o-Tb) is used. The indicator is blue in the presence of excess anionic titrant but changes color when complexed with the cationic analyte. The sharp color change at the endpoint can be detected visually or more precisely with a spectrophotometer. koreascience.krncsu.edu

Streaming Current Detection: A streaming current detector measures the net charge of the solution, which passes through zero at the equivalence point. kemesta.fi

Conductometric Titration is another powerful technique that relies on monitoring the change in the electrical conductivity of the solution during titration. unimi.itacs.org As the anionic titrant is added, it complexes with the cationic this compound, leading to a change in the mobility of ions in the solution and thus a change in conductivity. A plot of conductivity versus titrant volume shows distinct linear regions, and the intersection of these lines indicates the titration endpoint, from which the charge density can be calculated. unimi.it

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Quantitative Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing non-volatile materials like polymeric quaternary ammonium salts. american.edunih.gov The method involves the thermal decomposition (pyrolysis) of the sample in an inert atmosphere at a high temperature (e.g., 600-1000 °C), followed by the separation and identification of the resulting smaller, volatile fragments by GC/MS. american.eduyoutube.com

For this compound, pyrolysis in the hot GC injector port would cleave the molecule at its weakest bonds. The primary degradation pathway for long-chain QACs is a form of Hofmann elimination or nucleophilic substitution, yielding volatile tertiary amines and alkyl halides. american.edunih.gov The expected pyrolysis products for this compound would include:

A tertiary amine containing the octadecyl group and two polyethoxy chains.

A tertiary amine containing three polyethoxy chains.

Various fragmentation products from the PEO chains.

The resulting chromatogram provides a chemical "fingerprint" of the polymer, and the mass spectra of the individual fragments allow for their structural identification, confirming the original composition of the polymer. american.edugetty.edu This technique is particularly useful for identifying the polymer in complex matrices without extensive sample preparation. ifremer.fr

Surface Science Techniques for Probing Interfacial Interactions and Adsorption Kinetics

The primary function of this compound relies on its ability to adsorb onto surfaces (like hair or skin) and modify their properties. Surface science techniques are employed to study these interfacial phenomena directly.

Dynamic Surface Tension Measurement is used to study the kinetics of surfactant adsorption at the air-water interface. The maximum bubble pressure (MBP) method, for example, measures the surface tension of a solution as a function of surface age. tau.ac.il For a surfactant like this compound, the rate at which the surface tension decreases provides information about the adsorption mechanism, indicating whether the process is limited by diffusion of the molecules to the surface or by an energy barrier to adsorption. tau.ac.il

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive technique for studying the adsorption of molecules onto solid surfaces in real-time. A quartz crystal sensor is coated with a material that mimics the target surface. When the this compound solution is introduced, adsorption onto the sensor surface causes a change in the crystal's resonant frequency and dissipation of energy. These changes are directly related to the adsorbed mass (including coupled water) and the viscoelastic properties of the adsorbed layer. rsc.org This allows for the precise measurement of adsorption kinetics, the total adsorbed amount, and the structure of the adsorbed polymer layer.

The study of adsorption and desorption rates provides insight into the strength of the interaction between the surfactant and the surface. rsc.org Kinetic models, such as the Langmuir model, can be applied to the data to quantify adsorption and desorption constants, providing a deeper understanding of the molecular interactions driving the performance of this compound. pnas.orgacs.org

Environmental Chemistry and Fate of Quaternium 52 and Polymeric Analogues

Occurrence and Distribution in Abiotic Environmental Compartments

Due to their widespread use in rinse-off products, QACs are frequently introduced into wastewater treatment plants (WWTPs). ca.govacs.org While WWTPs are effective in removing a significant portion of QACs from the water phase, this removal is primarily due to strong sorption to sludge rather than complete degradation. acs.orgnih.gov Consequently, QACs have been detected in wastewater effluent, surface waters, and sediments worldwide. ca.govnih.gov

For instance, studies on other polyquaternium compounds have shown their presence in surface water. One report noted the detection of Polyquaternium-2, Polyquaternium-7, and Polyquaternium-10 in surface water samples. researchgate.net The physicochemical properties of QACs, particularly their cationic nature, lead to a high affinity for negatively charged particles, such as those found in sediment and soil. acs.orgsagrainmag.co.za This suggests that sediment and soil amended with biosolids from WWTPs could be significant sinks for Quaternium-52. acs.orgnih.gov Concentrations of other QACs in sediments have been reported to reach hundreds of parts per million (ppm). ca.gov

The distribution of QACs in the environment is largely governed by their partitioning behavior. Their high water solubility and positive charge facilitate their transport in aquatic systems, while their strong adsorption to solids leads to their accumulation in sediments and sludge. acs.orgnih.gov

Pathways and Mechanisms of Environmental Persistence and Biodegradation

The environmental persistence of this compound and its analogues is a key factor in assessing their environmental risk. Generally, QACs are not considered to be readily biodegradable. researchgate.net Their degradation in the environment is influenced by several factors, including the length of their alkyl chains and the presence of other functional groups. nih.gov

While some studies have shown that certain QACs can be biodegraded by specific microbial consortia under aerobic conditions, the process is often slow. acs.orgnih.gov One study on a range of QACs found that they were all biodegradable in an aquatic environment, with half-lives ranging from 0.5 to 1.6 days under the tested conditions. nih.gov However, it is crucial to note that these results may not be directly applicable to all environmental scenarios, and the specific biodegradation pathways for this compound have not been elucidated.

Under anaerobic conditions, such as those found in deeper sediments and some sludge digesters, the biodegradation of QACs is generally considered to be even slower. researchgate.net This suggests that this compound that is buried in anoxic sediments may persist for extended periods.

Sorption and Desorption Dynamics on Geochemical and Engineered Matrices

The interaction of this compound with solid phases is a critical process governing its environmental fate and bioavailability. As a cationic surfactant, this compound is expected to strongly adsorb to negatively charged surfaces, which are abundant in the environment. acs.orgsagrainmag.co.za This includes clay minerals in soil and sediment, as well as organic matter in the form of humic substances. acs.orgsagrainmag.co.za

This strong sorption is the primary mechanism for the removal of QACs in wastewater treatment plants, where they partition to the sludge. acs.orgnih.gov The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in soil, is a key parameter for assessing mobility. While a specific Koc value for this compound is not available, the general behavior of QACs suggests a high Koc, indicating low mobility in soil. sagrainmag.co.zachemsafetypro.com

A study investigating the sorption of various polyquaterniums to humic acid, a surrogate for the organic fraction of soil and sediment, found that the partition coefficients (Kd) varied among the different compounds. chemsafetypro.com This highlights that while strong sorption is a general characteristic of this class of compounds, the specific structure of each polyquaternium influences the extent of this interaction. The presence of multiple positive charges in polymeric QACs further enhances their adsorption to anionic surfaces.

The desorption of QACs from these matrices is generally limited, meaning that once bound, they are not easily released back into the water phase. This sequestration reduces their bioavailability to aquatic organisms but can lead to their accumulation in soils and sediments. ca.gov

Photodegradation Mechanisms and Formation of Environmental Transformation Products

Photodegradation, the breakdown of chemicals by light, can be another pathway for the transformation of organic compounds in the environment. For QACs, indirect photodegradation is considered a potential, albeit slow, degradation pathway in surface waters. nih.gov This process involves the reaction of the QAC molecule with photochemically produced reactive species in the water, such as hydroxyl radicals.

It is important to consider that the effectiveness of photodegradation is limited to the sunlit surface layers of water bodies. For a compound like this compound, which is expected to partition significantly to sediment, photodegradation is likely to be a minor fate process.

Transport and Mobility Behavior in Aquatic and Terrestrial Systems

The transport and mobility of this compound in the environment are dictated by its physicochemical properties and its interactions with environmental matrices. Its high water solubility would suggest a potential for transport in aquatic systems. acs.org However, this is counteracted by its strong tendency to adsorb to solids. acs.orgsagrainmag.co.za

In aquatic systems, this compound released from wastewater effluent is likely to be rapidly partitioned between the water column and suspended solids. The portion that remains dissolved can be transported downstream, while the particle-bound fraction will tend to settle and accumulate in the sediment. nih.gov

In terrestrial systems, the mobility of this compound is expected to be low. sagrainmag.co.zachemsafetypro.com If introduced to soil, for instance through the application of sewage sludge as fertilizer, it is likely to be strongly adsorbed to soil particles, particularly clay and organic matter. acs.orgsagrainmag.co.za This strong binding significantly limits its potential to leach through the soil profile and contaminate groundwater. chemsafetypro.com The classification of chemical mobility in soil is often based on the soil adsorption coefficient (Koc). chemsafetypro.com Although a specific Koc for this compound is not documented, the general properties of QACs place them in the low to immobile categories. sagrainmag.co.zachemsafetypro.com

The following table provides a qualitative summary of the expected mobility of this compound based on the behavior of similar compounds.

Table 1: Qualitative Mobility Classification of this compound in Environmental Systems

| Environmental System | Expected Mobility | Primary Influencing Factor |

|---|---|---|

| Aquatic (Water Column) | Moderate (short-range) | High water solubility |

| Aquatic (Sediment) | Low to Immobile | Strong sorption to sediment particles |

Applications of Quaternium 52 in Industrial and Material Science

Role as Corrosion Inhibitors for Metallic Substrates and Alloys

Quaternary ammonium (B1175870) compounds, including Quaternium-52, are recognized for their effectiveness as corrosion inhibitors, particularly for metals in acidic aqueous solutions. google.comgoogle.com Their protective action stems from the adsorption of the molecule onto the metal surface. The positively charged quaternary nitrogen atom facilitates a strong electrostatic attraction to the negatively charged metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment and inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The molecular structure of these compounds, often featuring long hydrocarbon chains and aromatic groups, enhances the stability and density of the protective layer. google.com The effectiveness of quaternary ammonium salts as corrosion inhibitors is influenced by factors such as the molecular weight and the degree of aromaticity, with higher values in both often leading to improved performance. google.com Research on various quaternary ammonium salts demonstrates their ability to form a dense and complete coating on metal surfaces, effectively mitigating corrosion. researchgate.net For example, studies on related compounds have shown significant corrosion inhibition efficiency on steel in aggressive acidic environments.

A patent for a cosmetic product highlighted the use of this compound (Dehyquart SP) in a formulation tested for its corrosive effect on a tin-plate valve cup. google.com The test involved immersing the valve cup in the formula and storing it at 50°C, demonstrating the compound's relevance in preventing corrosion in packaging materials. google.com While specific percentage inhibition data for this compound is not always detailed in publicly available literature, the performance of similar quaternary ammonium compounds provides a strong indication of its potential efficacy. For instance, a study on Quaternium-22, a related surfactant, showed notable corrosion inhibition for C-steel in a 5 M HCl medium. researchgate.netnih.gov

Table 1: Illustrative Corrosion Inhibition Performance of Quaternary Ammonium Compounds (QACs) on Steel This table presents findings for various QACs to illustrate the typical effectiveness of this class of compounds, to which this compound belongs.

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Tripropylamine-based quaternary salt | Carbon Steel | 1 M HCl | 93 | researchgate.net |

| Indolizine quaternary ammonium salt | N-80 Steel | 17.5% HCl | 97.7 | nih.gov |

| Quaternium-22 | C-Steel | 5 M HCl | 51 | nih.gov |

Flocculation and Coagulation Performance in Water and Wastewater Treatment

In water and wastewater treatment, coagulation and flocculation are critical steps for removing suspended solids, organic matter, and other contaminants. wcs-group.co.ukwaterandwastewater.com Coagulants neutralize the electrical charges of fine particles, allowing them to clump together, while flocculants bind these smaller particles into larger, more easily settled agglomerates called "flocs". wcs-group.co.ukmdpi.com

Polymeric flocculants, particularly cationic polymers like polyquaternium compounds, are widely used for this purpose. canada.caajchem-a.com The positive charges on the polymer chain interact with and neutralize the negatively charged surfaces of suspended particles like clay, silt, algae, and bacteria. wcs-group.co.ukcanada.ca This charge neutralization destabilizes the colloidal suspension, and the long polymer chains then act as bridges, physically linking the particles together to form large flocs. mdpi.com This process can lead to a reduction of up to 90% in suspended solids and organic loads. wcs-group.co.uk

While much of the literature discusses polyquaternium compounds generally, such as Poly-diallyldimethylammonium chloride (poly-DADMAC), the fundamental principles apply to this compound due to its cationic polymeric nature. researchgate.netcosmileeurope.eu These polymers are effective in a range of applications, including drinking water purification, treatment of industrial wastewater from textile and food processing plants, and sludge dewatering. canada.ca The use of organic polymeric flocculants is often favored over inorganic salts like ferric chloride or alum because they can be more efficient, produce less sludge, and the resulting sludge may be more easily dewatered. mdpi.comwatertechnologies.com

Table 2: Typical Removal Efficiency in Wastewater Treatment using Coagulation-Flocculation Data represents general findings for polymeric flocculants, illustrating the potential performance of this compound in similar applications.

| Contaminant | Treatment Process | Removal Efficiency (%) | Reference |

|---|---|---|---|

| Total Suspended Solids (TSS) | Coagulation-Flocculation | >90 | waterandwastewater.com |

| Chemical Oxygen Demand (COD) | Coagulation with Ferric Chloride | ~57 | researchgate.net |

| Turbidity | Coagulation-Flocculation (Polymeric) | 99 | ajchem-a.com |

| Total Suspended Solids (TSS) | Brewery Wastewater Treatment (PAC + AAF) | 86.8 | mdpi.com |

Utilization as Surfactants and Interfacial Modifiers in Non-Biological Processes

This compound is classified as a surfactant, meaning it is a surface-active agent. cosmileeurope.euthegoodscentscompany.com Surfactants are amphiphilic molecules, possessing both a water-soluble (hydrophilic) head and an oil-soluble (hydrophobic) tail. researchgate.net This dual nature allows them to reduce the surface tension between two liquids (e.g., oil and water) or between a liquid and a solid. cosmileeurope.eu

In industrial processes, this property is harnessed for a variety of functions:

Emulsification : By migrating to the interface between oil and water, this compound can stabilize emulsions, which are fine dispersions of one liquid within another. ontosight.ai This is crucial in the manufacturing of various industrial fluids, coatings, and polishes.

Wetting and Spreading : Surfactants can lower the contact angle of a liquid on a surface, allowing it to spread more easily. This is beneficial in applications like industrial cleaners, coatings, and agricultural formulations.

Antistatic Agents : As a cationic surfactant, this compound can neutralize static electrical charges on surfaces. ontosight.aicosmileeurope.eu This is a valuable property in the manufacturing and processing of textiles and plastics, where static buildup can cause handling problems and attract dust. ontosight.ai

The structure of this compound, with its positively charged nitrogen and associated poly(oxyethane) groups, makes it an effective emulsifier and conditioning agent, capable of interacting at interfaces to modify surface properties. ontosight.aichemicalbook.com

Integration into Advanced Polymer and Material Systems for Enhanced Properties

The polymeric nature of this compound and its functional properties allow for its integration into more complex material systems to impart specific characteristics. cosmileeurope.eu As a surface-modified polymer, it can lubricate the surface of a material. kao.com

A notable example of this is in the development of advanced hydrogels. Researchers have combined Polythis compound with sodium alginate and polyethylene (B3416737) glycol to create a novel hydrogel with a dual-network structure. kao.com This resulting material exhibited both high durability and enhanced lubricity. kao.com Such hydrogels have potential applications in various fields, from industrial lubricants to coatings where friction reduction is desired.

Furthermore, quaternary ammonium compounds can be chemically bonded or grafted onto polymer backbones to create functionalized materials. researchgate.net For instance, grafting these cationic molecules onto a polymer matrix is a method used to create antimicrobial and antifouling coatings. researchgate.net This approach permanently attaches the active antimicrobial component to the material, preventing its loss over time and ensuring long-lasting performance. researchgate.net The integration of this compound into polymer composites, films, and coatings can therefore enhance surface properties like lubricity, reduce static, and provide antimicrobial protection. ontosight.aikao.comresearchgate.net

Mechanisms of Antimicrobial Action in Industrial and Material Preservation Contexts

This compound possesses antimicrobial properties, a characteristic common to many quaternary ammonium compounds (QACs). ontosight.ainih.gov This makes it a useful preservative in various industrial materials and products to prevent spoilage and degradation caused by microbial contamination. ontosight.aimdpi.com

The primary mechanism of antimicrobial action for QACs is the disruption of microbial cell membranes. researchgate.netmdpi.com The process generally involves several steps:

Adsorption : The positively charged cationic head of the this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane.

Penetration : The long, hydrophobic alkyl chains of the molecule penetrate the lipid bilayer of the cell membrane.

Disruption : This penetration disrupts the structural integrity of the membrane, leading to the leakage of essential intracellular components such as potassium ions and nucleotides.

Cell Death : The loss of membrane function and vital cellular contents ultimately leads to the death of the microorganism.

This biocidal activity is effective against a broad spectrum of microorganisms, including bacteria and fungi. mdpi.com By incorporating this compound into materials like plastics, textiles, or coatings, it is possible to create surfaces that actively inhibit microbial growth, thereby preserving the material's integrity and preventing biofilm formation. ontosight.airesearchgate.netmdpi.com

Future Directions and Emerging Research Avenues for Quaternium 52

Exploration of Novel Sustainable Synthetic Routes

The industrial synthesis of Quaternium-52 and other polyquaterniums has traditionally relied on petrochemical-derived feedstocks. rsc.org A significant future research direction lies in the development of greener, more sustainable synthetic pathways. This shift is driven by a growing demand for environmentally friendly processes that utilize renewable resources, employ less hazardous solvents, and generate less waste. rsc.orgtainstruments.com

Future research will likely focus on several key areas:

Bio-based Feedstocks: Investigation into the use of renewable raw materials is a top priority. rsc.org For instance, research into synthesizing sugar-based surfactants, such as those derived from D (+)-glucose δ-lactone, demonstrates a viable route for creating "green" quaternary ammonium (B1175870) salt surfactants with good biodegradability and low toxicity. mdpi.com Applying similar principles to the synthesis of this compound could involve using fatty acids from plant oils for the hydrophobic tail and bio-derived ethanol (B145695) for the polyethoxy chains.

Green Chemistry Principles: The adoption of solvent-free reaction conditions is a promising strategy. Studies have shown the successful synthesis of novel ethoxylated quaternary ammonium gemini (B1671429) surfactants via solvent-free amidation, which is applicable to oilfield applications and could be adapted for cosmetic ingredients. mdpi.comresearchgate.net

Designing for Degradability: A forward-thinking approach involves designing molecules that are inherently biodegradable. Research has demonstrated the synthesis of a new class of QACs containing ester and thioether bonds, which are more susceptible to degradation in aqueous environments. rsc.org Incorporating such cleavable linkages into the backbone of this compound could significantly improve its environmental profile, mitigating concerns about persistence. rsc.org

Deeper Understanding of Complex Interfacial Phenomena and Material Interactions

This compound's primary function as a conditioning agent in products like shampoos and conditioners stems from its behavior at interfaces, particularly its adsorption onto the negatively charged surface of hair. cosmileeurope.eumdpi.comnih.gov While its efficacy is well-established, a more profound, molecular-level understanding of its interactions is an active area of research.

Key research avenues include:

Polyelectrolyte-Surfactant Complexation: In formulations, cationic polymers like this compound interact with anionic surfactants to form complexes, often referred to as coacervates, which then deposit on the hair surface. mdpi.comresearchgate.net The performance of these conditioners is critically dependent on the rich phase behavior of these mixtures. mdpi.com Future studies will seek to precisely control this deposition by systematically varying polymer characteristics (e.g., charge density, molecular weight) and surfactant properties (e.g., chain length, concentration), as well as solution conditions like pH and ionic strength. mdpi.com

Advanced Surface Characterization: To move beyond empirical formulation, researchers are applying advanced analytical techniques to characterize the structure and function of the adsorbed layers on hair. researchgate.net Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and ellipsometry, combined with numerical calculations, can provide detailed insights into the adsorption process and the performance of conditioning agents compared to synthetic and bio-based alternatives. ucm.es

Novel Material Assemblies: Research has shown that this compound can be combined with other polymers, such as sodium alginate and polyethylene (B3416737) glycol, to form novel hydrogels with high durability and lubricity. researchgate.net This opens up avenues for creating advanced formulations where the material interactions are engineered to provide specific benefits, such as preventing hair tangling through enhanced surface lubrication. researchgate.net

Development of Ultrasensitive Analytical Methodologies for Environmental Monitoring

A significant challenge in the comprehensive assessment of this compound is the difficulty in detecting and quantifying it at environmentally relevant concentrations. researchgate.net The complex, polymeric nature of this compound and other polyquaterniums makes their analysis in complex matrices like wastewater, surface water, and sediment particularly challenging. acs.orggriffith.edu.au

Future research is focused on overcoming these analytical hurdles:

Overcoming Current Limitations: Standard methods like High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are often limited when analyzing the complex mixtures found in commercial products and environmental samples. american.edu Mass spectrometry detection is hampered by the lack of characteristic high-intensity signals for polyquaterniums. tainstruments.com Furthermore, the wide variety of chain lengths and hydrophobicity within QACs makes it difficult to find a single extraction method with consistently high recovery rates. acs.orgnih.gov

Emerging Detection Techniques: New and more sensitive methods are being explored. Potentiometric polyion-sensitive electrodes have shown promise for quantifying Polyquaternium-10, even in the presence of interfering surfactants like sodium lauryl sulfate (B86663). researchgate.net For other polyquaterniums, colorimetric sensors based on the anti-aggregation of silver nanoparticles have been developed for detection in tap water. researchgate.net Another promising approach involves modifying peptides with a quaternary ammonium group to act as a permanent positive charge, enabling ultra-sensitive detection down to the attomolar level in mass spectrometry. mdpi.com These innovative approaches could be adapted for the ultrasensitive monitoring of this compound.

Table 1: Comparison of Analytical Methodologies for Quaternary Ammonium Compounds (QACs)

| Analytical Technique | Principle | Reported Detection Limit (for relevant QACs) | Challenges & Future Directions | Reference |

|---|---|---|---|---|

| Ion Chromatography (IC) | Separation based on ionic interactions. | 0.56 µg/mL (for DDAC) | Limited by complex mixtures in commercial disinfectants. Requires method development for specific QACs. | american.edu |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-based detection. | Method dependent; requires high-resolution MS for individual analytes. | Finding a single method to effectively recover a wide range of QACs is an ongoing challenge. Requires improved sample preconcentration and cleanup. | acs.org |

| Colorimetric Nanoparticle Assay | Anti-aggregation of silver nanoparticles (AgNPs) in the presence of polycations. | 0.7 mg/L (for PDADMAC) | Promising for rapid detection in water samples; needs validation for complex environmental matrices and specificity for this compound. | researchgate.net |

| Potentiometric Titration | Using polyion-sensitive electrodes to detect unbound surfactant in a polymer-surfactant mixture. | Quantitative via titration, not a direct LOD. | Effective for model samples (e.g., Polyquaternium-10/SLS mixtures); applicability to real-world environmental samples needs further study. | researchgate.net |

Investigation of New Industrial and Engineering Applications Beyond Current Scope

While this compound is well-established in personal care, its unique properties as a cationic polymer surfactant suggest potential for a much broader range of applications. cosmileeurope.euupichem.com Research into the novel uses of similar quaternary ammonium compounds points to several exciting future possibilities.

Advanced Materials: The ability of QACs to be incorporated into polymer matrices is being explored for creating functional materials. For example, quaternized PEI (QA-PEI) nanoparticles are being investigated for imparting antibacterial properties to dental materials. mdpi.com Similarly, hydrogels containing QACs are being developed for applications like effective infected wound healing. acs.org The demonstrated ability of this compound to form durable hydrogels could be leveraged in biomedical or industrial coating applications. researchgate.net

Enhanced Oil Recovery (EOR): Certain ethoxylated quaternary ammonium gemini surfactants have been synthesized and evaluated for their potential in EOR. mdpi.comresearchgate.net These surfactants show excellent thermal stability and solubility in high-salinity brines, properties crucial for oilfield applications. mdpi.comresearchgate.net Given its structure, research could explore the suitability of this compound or its derivatives for similar purposes.

Industrial Process Aids: QACs are known to function as phase transfer catalysts, accelerating reactions between reagents in immiscible solvent systems. wikipedia.org They are also used as corrosion inhibitors for metals in acidic environments. researchgate.net Future research could assess the efficacy of this compound in these industrial roles, potentially offering a more environmentally benign option compared to existing chemicals.

Refined Environmental Fate Modeling for Comprehensive Chemical Assessment

Understanding the environmental fate of this compound is essential for a complete risk assessment. Due to its widespread use in down-the-drain products, it is expected to enter wastewater treatment plants (WWTPs). industrialchemicals.gov.au However, there is a lack of comprehensive data and models to accurately predict its behavior. griffith.edu.auca.gov

Future research efforts will need to focus on:

Improving Model Inputs: The physicochemical properties of QACs cause them to adhere to sediments and sludge, where they may persist. nih.govca.gov Fugacity-based models have been used to predict the fate of polyquaterniums in WWTPs, but their accuracy is highly sensitive to input parameters like the biosolids/water distribution coefficient (Kd). researchgate.netgriffith.edu.au Research indicates that for some polyquaterniums, partitioning to the solid phase may be lower than default regulatory assumptions, meaning more could be released in the effluent. griffith.edu.au Future work must involve generating more accurate, experimentally-derived partitioning data for this compound.

Developing Polymer-Specific Models: Standard environmental fate models were designed for low-molecular-weight substances and may not be appropriate for polymers. whiterose.ac.uk The conformation of polymer chains, for example, likely plays a role in sorption and desorption, which is not captured by simple equilibrium partitioning parameters. whiterose.ac.uk There is a need to refine existing models or develop new ones that account for the unique characteristics of polymers.

Probabilistic Risk Assessment: To account for uncertainty in model inputs, probabilistic methods like Monte Carlo simulations can be employed. griffith.edu.au This approach provides a distribution of possible outcomes for removal efficiency and environmental concentrations rather than a single point estimate. researchgate.netgriffith.edu.au Applying this to this compound, coupled with more robust ecotoxicity data, would allow for a more comprehensive and realistic environmental risk characterization. griffith.edu.au The ECETOC Conceptual Framework for Polymer Risk Assessment provides a structured approach for guiding such evaluations. ecetoc.org

Table 2: Key Parameters for Environmental Fate Modeling of Polyquaterniums

| Parameter | Description | Significance for this compound Assessment | Research Need | Reference |

|---|---|---|---|---|

| log Koc | Organic Carbon-Water Partition Coefficient | Indicates the tendency to adsorb to sludge and sediment. Estimated to be >1.5 for a similar polyquaternium. | Experimental determination for this compound to reduce model uncertainty. | industrialchemicals.gov.au |

| Biodegradability | Rate and extent of microbial breakdown. | Determines persistence in water and soil. Polyquaterniums are often resistant to biodegradation. | Standardized biodegradation tests under various environmentally relevant conditions (aerobic, anaerobic). | industrialchemicals.gov.auca.gov |

| Fugacity Modeling | A modeling approach to predict chemical distribution between environmental compartments (air, water, soil, biota). | Has been used to predict removal efficiency in WWTPs, suggesting lower than expected attenuation for some polyquaterniums. | Refine models with polymer-specific parameters and validate with monitoring data. | researchgate.netgriffith.edu.au |

| PEC/PNEC Ratio | Predicted Environmental Concentration / Predicted No-Effect Concentration | The ratio used to characterize risk. A ratio >1 indicates potential risk. | Requires accurate PEC values from refined fate models and reliable PNEC values from comprehensive ecotoxicity studies. | griffith.edu.au |

常见问题

Basic Research Questions

Q. What are the primary challenges in synthesizing and characterizing Quaternium-52, and how can researchers optimize experimental protocols to ensure reproducibility?

- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, pH, and molar ratios). Researchers should adopt a stepwise validation approach:

Purification : Use column chromatography or recrystallization to isolate the compound, followed by NMR and mass spectrometry for structural confirmation .

Purity Assessment : Employ HPLC with UV detection (λ = 220–280 nm) and quantify impurities against a calibrated standard .

Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) in supplementary materials to enable replication .

Q. How can researchers design experiments to evaluate the stability of this compound under varying environmental conditions (e.g., temperature, light exposure)?

- Methodological Answer : Use accelerated stability testing frameworks:

- Controlled Variables : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and UV light (300–400 nm) in climate chambers .

- Sampling Intervals : Collect data at 0, 1, 3, and 6 months, analyzing degradation products via LC-MS .

- Statistical Tools : Apply ANOVA to compare degradation rates across conditions, reporting confidence intervals (p < 0.05) .

Q. What are the critical parameters for validating analytical methods (e.g., HPLC, FTIR) when quantifying this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Test 5–7 concentration levels (e.g., 0.1–10 µg/mL) with R² ≥ 0.995 .

- Recovery Rates : Spike known concentrations into matrices (e.g., emulsions) and calculate recovery (90–110% acceptable) .

- Inter-lab Validation : Share protocols with collaborators to assess inter-operator variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s interactions with surfactants (e.g., conflicting solubility profiles)?

- Methodological Answer : Conduct systematic meta-analysis:

Data Harmonization : Normalize variables (e.g., critical micelle concentration, pH) across studies .

Controlled Replication : Reproduce conflicting experiments under identical conditions, isolating variables like ionic strength .

Advanced Analytics : Use molecular dynamics simulations to model surfactant interactions, comparing results with empirical data .

Q. What experimental strategies can elucidate the mechanistic pathways of this compound’s antimicrobial activity at the molecular level?

- Methodological Answer : Combine in vitro and in silico approaches:

- Microbiological Assays : Perform time-kill studies against S. aureus and E. coli at varying concentrations (MIC/MBC determination) .

- Transcriptomics : Apply RNA-seq to identify gene expression changes in treated microbial cultures .

- Molecular Docking : Simulate ligand-receptor binding using software like AutoDock Vina to predict interaction sites .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- Error Source Analysis : Compare force fields (e.g., CHARMM vs. AMBER) in simulations and recalibrate using experimental logP values .

- Hybrid Models : Integrate machine learning (e.g., Random Forests) with experimental data to refine predictive algorithms .

- Sensitivity Testing : Vary input parameters (e.g., dielectric constant) to identify dominant factors in deviations .

Q. What ethical and data integrity considerations are essential when publishing conflicting findings on this compound’s environmental impact?

- Methodological Answer :

- Transparency : Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section .

- Data Archiving : Deposit raw datasets (e.g., toxicity assays) in repositories like Zenodo with DOI links .

- Peer Review : Invite interdisciplinary reviewers (e.g., toxicologists, chemists) to assess methodological rigor .

Data Presentation and Analysis

Q. How can researchers effectively present large-scale datasets on this compound’s performance in multi-variable experiments?

- Methodological Answer :

- Supplementary Materials : Include raw data tables (e.g., Excel/CSV files) with metadata annotations (e.g., instrument calibration dates) .

- Visualization Tools : Use heatmaps to correlate variables (e.g., concentration vs. efficacy) and PCA for dimensionality reduction .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s long-term stability in biomedical applications, and how can these be addressed experimentally?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。